An In-depth Technical Guide to the Synthesis and Characterization of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane, a glycidyl ether derivative. The document details a representative synthetic protocol, expected physicochemical and spectral properties, and contextual biological significance. As an identified potential impurity in the beta-blocker drug Penbutolol, understanding the synthesis and characteristics of this oxirane is crucial for quality control and regulatory compliance in pharmaceutical development. This guide also presents relevant biological pathways to illustrate the mechanism of action of the parent drug and the potential implications of such impurities. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction
2-[(2-Cyclopentylphenoxy)methyl]-oxirane (CAS No. 28163-40-8) is an organic compound featuring a cyclopentyl-substituted phenol moiety linked to an oxirane ring via an ether linkage.[1][2][3] Oxirane, or epoxide, containing compounds are a class of reactive intermediates widely used in organic synthesis due to the strained three-membered ring, which is susceptible to ring-opening reactions with a variety of nucleophiles.[4] This reactivity makes them valuable precursors in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[4] The specific compound discussed herein is of particular interest as it has been identified as a potential impurity in the manufacturing of Penbutolol, a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension.[5] Therefore, a thorough understanding of its synthesis and characterization is essential for drug development professionals to ensure the purity, safety, and efficacy of the final drug product.
Physicochemical Properties
2-[(2-Cyclopentylphenoxy)methyl]-oxirane is described as an orange-colored oil.[2][6] It is soluble in organic solvents such as dichloromethane and methanol.[2][6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 28163-40-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈O₂ | [1][2][3] |
| Molecular Weight | 218.29 g/mol | [1][2][3] |
| Appearance | Orange Oil | [2][6] |
| Solubility | Dichloromethane, Methanol | [2][6] |
Table 1: Physicochemical Properties of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane
Synthesis
The synthesis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane follows the general principle of Williamson ether synthesis, specifically the formation of a glycidyl ether from a phenol and epichlorohydrin in the presence of a base. This reaction proceeds in two key steps: nucleophilic attack of the phenoxide on epichlorohydrin, followed by an intramolecular cyclization to form the oxirane ring.
Synthesis Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for 2-[(2-cyclopentylphenoxy)methyl]-oxirane.
Experimental Protocol
Materials:
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2-Cyclopentylphenol
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Epichlorohydrin (excess)
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Sodium hydroxide (NaOH)
-
Toluene
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional)
-
Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-cyclopentylphenol (1 equivalent) in toluene.
-
Addition of Reagents: Add an excess of epichlorohydrin (e.g., 3-5 equivalents). If using, add a catalytic amount of a phase-transfer catalyst like TBAB.
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Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.1-1.5 equivalents) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained, for instance, between 40-60°C using a water bath.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the precipitated sodium chloride.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 2-[(2-cyclopentylphenoxy)methyl]-oxirane as an orange oil.
Characterization
Experimental spectral data for 2-[(2-cyclopentylphenoxy)methyl]-oxirane is not available in the public domain. The following tables summarize the expected characteristic spectral data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 6.8 | m | 4H | Aromatic protons |
| ~ 4.2 - 3.9 | m | 2H | -O-CH₂ -oxirane |
| ~ 3.4 - 3.1 | m | 1H | -CH₂-CH (oxirane)-CH₂ |
| ~ 2.9 - 2.7 | m | 2H | -CH(oxirane)-CH₂ (oxirane) |
| ~ 3.0 - 2.5 | m | 1H | Cyclopentyl-CH -Ar |
| ~ 2.1 - 1.5 | m | 8H | Cyclopentyl -CH₂- protons |
Table 3: Expected ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 150 | Aromatic C-O |
| ~ 130 - 120 | Aromatic CH |
| ~ 115 - 110 | Aromatic CH |
| ~ 70 - 68 | -O-C H₂-oxirane |
| ~ 51 - 49 | -CH₂-C H(oxirane)-CH₂ |
| ~ 45 - 43 | -CH(oxirane)-C H₂(oxirane) |
| ~ 40 - 35 | Cyclopentyl-C H-Ar |
| ~ 35 - 30 | Cyclopentyl -CH₂- |
| ~ 26 - 24 | Cyclopentyl -CH₂- |
Infrared (IR) Spectroscopy
Table 4: Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 - 3000 | C-H stretch (aromatic) |
| ~ 2960 - 2850 | C-H stretch (aliphatic) |
| ~ 1600, 1500, 1450 | C=C stretch (aromatic) |
| ~ 1250 - 1200 | Asymmetric C-O-C stretch (aryl ether) |
| ~ 1050 - 1000 | Symmetric C-O-C stretch (aryl ether) |
| ~ 950 - 850 | Oxirane ring vibration (asymmetric ring stretch) |
| ~ 850 - 750 | Oxirane ring vibration (symmetric ring stretch) |
| ~ 750 | C-H bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 218 | [M]⁺ (Molecular ion) |
| 161 | [M - C₃H₅O]⁺ (Loss of glycidyl group) |
| 133 | [C₉H₉O]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Biological Context and Signaling Pathway
The identification of 2-[(2-cyclopentylphenoxy)methyl]-oxirane as a potential impurity of Penbutolol places it in the context of adrenergic signaling. Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.
Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the binding of catecholamines like epinephrine and norepinephrine. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: Simplified beta-adrenergic signaling pathway and the action of beta-blockers.
As an impurity, the oxirane's biological activity is not well-characterized. However, due to its structural similarity to the pharmacophore of Penbutolol, there is a theoretical potential for it to interact with the beta-adrenergic receptor, either as a weak agonist, antagonist, or by other mechanisms. The high reactivity of the epoxide ring also suggests potential for covalent modification of biological macromolecules, which could lead to off-target effects. Therefore, controlling the level of this impurity in the final drug product is of paramount importance.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. While a specific, published experimental protocol and characterization data for this compound are lacking, this guide has presented a detailed, representative synthetic method and a set of expected spectral data based on analogous compounds. The relationship of this compound to the beta-blocker Penbutolol has been highlighted, and the relevant biological signaling pathway has been described to provide context for its potential pharmacological and toxicological significance. This information is intended to be a valuable resource for researchers and drug development professionals involved in the synthesis, analysis, and quality control of related pharmaceutical compounds. Further experimental validation of the presented data is recommended for any practical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxirane, ((2-cyclopentylphenoxy)methyl)- | 28163-40-8 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Penbutolol Result Summary | BioGRID [thebiogrid.org]
- 6. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
